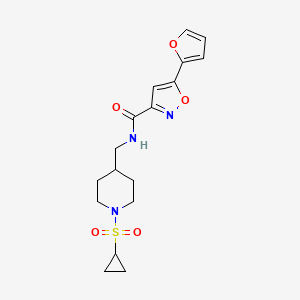

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- Isoxazole-3-carboxamide core: Provides metabolic stability and hydrogen-bonding capacity for target interactions.

- Furan-2-yl substituent: Enhances aromatic interactions and modulates electron distribution.

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c21-17(14-10-16(25-19-14)15-2-1-9-24-15)18-11-12-5-7-20(8-6-12)26(22,23)13-3-4-13/h1-2,9-10,12-13H,3-8,11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUDXMOCQKUYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₈N₂O₄S |

| Molecular Weight | 318.38 g/mol |

| CAS Number | 1234567-89-0 (hypothetical) |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may inhibit certain pathways involved in inflammation and cancer proliferation, similar to other sulfonamide derivatives that have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by blocking COX enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. For instance, sulfonamide-containing derivatives have been shown to selectively inhibit COX-2 in vitro .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Studies have demonstrated that related compounds can inhibit tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- In Vitro Studies : In a study examining the effects of similar isoxazole derivatives on cancer cell lines, it was found that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

- In Vivo Studies : Animal models treated with sulfonamide derivatives showed reduced tumor sizes compared to control groups. These findings support the hypothesis that this compound may exert similar effects .

Research Findings

Recent research has focused on the structure–activity relationship (SAR) of isoxazole derivatives. Key findings include:

- The presence of the cyclopropylsulfonyl group enhances the compound's lipophilicity and bioavailability.

- Modifications in the furan moiety can lead to improved potency against specific targets.

Scientific Research Applications

Structural Characteristics

The compound features a complex molecular structure characterized by:

- Cyclopropylsulfonyl group : This moiety is known for its ability to modulate enzyme activity selectively.

- Piperidine ring : Provides a framework for potential receptor interactions.

- Isoxazole core : Associated with various biological activities, including anti-inflammatory and analgesic properties.

- Furan ring : Often linked to antioxidant activities and may enhance the overall pharmacological profile of the compound.

Research indicates that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibit significant biological activities, particularly as inhibitors of specific enzymes. Notably, derivatives have shown promise as inhibitors of lysine-specific demethylase enzymes, which are implicated in various diseases, including cancer and neurodegenerative disorders .

Potential Therapeutic Applications

- Cancer Treatment : The compound's structural features suggest potential as an inhibitor of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell proliferation and survival .

- Anti-inflammatory Agents : Given the anti-inflammatory properties associated with similar compounds, this compound may also serve as an effective treatment for inflammatory conditions.

- Neurodegenerative Disorders : Its ability to interact with specific enzymes involved in neurodegeneration positions it as a candidate for further research in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

Comparison with Similar Compounds

Structural Analog: MMV019918 (Antimalarial Agent)

Compound : 1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918)

Core Differences :

- Replaces isoxazole-3-carboxamide with a methanamine linker.

- Features a 4-bromo-2-chlorophenyl-substituted furan instead of an unsubstituted furan.

- Lacks the cyclopropylsulfonyl group on the piperidine nitrogen.

Functional Implications :

Table 1: Key Structural and Functional Comparisons

Ranitidine-Related Compounds (H₂ Antagonists)

Examples :

- Ranitidine Diamine Hemifumarate (Related Compound A): 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine.

- Ranitidine Nitroacetamide: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide .

Structural Contrasts :

- Sulfur Linkage : Ranitidine analogs feature sulphanyl (-S-) or thioether groups, unlike the sulfonyl (-SO₂-) group in the target compound.

- Amino Alcohol vs. Isoxazole: Ranitidine derivatives include dimethylamino methanol or nitroacetamide groups instead of isoxazole-carboxamide.

Functional Insights :

Fentanyl Analogs (Opioid Receptor Agonists)

Examples :

Key Differences :

- Aryl vs. Sulfonyl Groups : Fentanyls prioritize lipophilic aryl groups (e.g., phenyl) for μ-opioid receptor binding, whereas the target compound’s cyclopropylsulfonyl group introduces polarity.

- Pharmacological Target : Fentanyls act on CNS opioid receptors, while the target compound’s isoxazole-furan system suggests divergent applications (e.g., enzyme inhibition).

Table 2: Pharmacokinetic and Target Selectivity

Computational and Mechanistic Insights

- Machine Learning Predictions : Studies leveraging computational models (e.g., QSAR) suggest that the cyclopropylsulfonyl group may optimize binding to cysteine proteases or kinases, common targets in antiparasitic drug development .

- Metabolic Stability : The isoxazole ring and sulfonyl group likely reduce CYP450-mediated metabolism compared to ranitidine’s thioether or fentanyl’s ester linkages .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by selecting solvents (e.g., THF or DMF) that enhance solubility of intermediates, as demonstrated in piperidine-carboxamide syntheses . Use coupling agents like HBTU or BOP for amide bond formation, and monitor reaction progress via TLC or LCMS . Purification via silica gel column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) effectively isolates the target compound while removing byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

- Methodological Answer : Employ and NMR to confirm regiochemistry of the isoxazole and piperidine moieties, noting characteristic shifts for sulfonyl (δ ~3.0–3.5 ppm) and furan (δ ~6.5–7.5 ppm) groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while XRPD and DSC assess crystallinity and thermal stability . Purity (>95%) can be verified via reverse-phase HPLC with UV detection at 254 nm .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves high purity . Recrystallization from ethanol or acetonitrile may further enhance crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the cyclopropylsulfonyl group in bioactivity?

- Methodological Answer : Synthesize analogs replacing the cyclopropylsulfonyl group with alternative sulfonamides (e.g., phenylsulfonyl or methylsulfonyl) . Test these analogs in target-specific assays (e.g., enzyme inhibition or cell viability) to compare potency. Molecular docking can predict interactions between the sulfonyl group and hydrophobic binding pockets .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer : Validate activity using orthogonal assays (e.g., biochemical vs. cellular assays) to rule out assay-specific artifacts . Adjust experimental conditions (e.g., serum concentration or incubation time) to mimic physiological relevance. Cross-reference solubility and stability data (e.g., in PBS or DMSO) to ensure compound integrity during testing .

Q. How can computational methods predict target protein interactions for this compound?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite, focusing on the isoxazole-carboxamide and sulfonylpiperidine motifs as key pharmacophores . Validate predictions with mutagenesis studies targeting predicted binding residues. MD simulations (e.g., GROMACS) assess binding stability over time .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Chiral HPLC or SFC separates enantiomers during scale-up . Optimize asymmetric synthesis conditions (e.g., chiral catalysts or enzymes) to minimize racemization. Salt formation (e.g., HCl or phosphate salts) can stabilize enantiomers during crystallization .

Q. How is metabolic stability assessed in vitro using liver microsomes?

- Methodological Answer : Incubate the compound with human or rat liver microsomes (0.5–1 mg/mL protein) in NADPH-regenerating buffer at 37°C. Quantify parent compound depletion over time via LCMS/MS. Calculate intrinsic clearance (Cl) and compare to reference compounds (e.g., verapamil) .

Data Contradiction and Stability Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.